molecular formula C17H23NO5 B1452415 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one CAS No. 898786-33-9

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one

Cat. No. B1452415
M. Wt: 321.4 g/mol
InChI Key: CKDNIDWJPZOBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one, also known as NMP, is a compound that has been studied for its potential applications in the scientific research field. NMP is a synthetic compound that is used in a variety of experiments, including those related to drug synthesis, biochemistry, and pharmacology. NMP is a highly versatile compound and its properties make it an ideal choice for a variety of research applications.

Mechanism Of Action

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one has a variety of mechanisms of action, depending on the application. In drug synthesis, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to form the desired drug molecule, as it can mimic the structure of many drugs. In drug testing, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to determine how the drug interacts with the body, as it can mimic the structure of the drug and can be used to study the interaction between different molecules and their effects on the body. In biochemical and physiological studies, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to study the interaction between different molecules and their effects on the body.

Biochemical And Physiological Effects

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one has a variety of biochemical and physiological effects, depending on the application. In drug synthesis, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to form the desired drug molecule, as it can mimic the structure of many drugs. In drug testing, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to determine how the drug interacts with the body, as it can mimic the structure of the drug and can be used to study the interaction between different molecules and their effects on the body. In biochemical and physiological studies, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to study the interaction between different molecules and their effects on the body.

Advantages And Limitations For Lab Experiments

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one has a number of advantages and limitations for lab experiments. One of the main advantages of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one is its versatility, as it can be used in a variety of experiments and applications. Additionally, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one is relatively easy to synthesize and is relatively inexpensive, making it an ideal choice for research applications. However, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one is not suitable for use in human trials and should only be used in laboratory experiments.

Future Directions

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one has a number of potential future directions, including its use in drug synthesis, drug testing, and biochemical and physiological studies. Additionally, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used in the development of new drugs and therapies, as it can be used to study the interaction between different molecules and their effects on the body. Additionally, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to study the structure and function of proteins, as it can mimic the structure of proteins and can be used to study their interactions with other molecules. Finally, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to study the interactions between different drugs, as it can mimic the structure of many drugs and can be used to determine how the drug interacts with the body.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one is used in a variety of scientific research applications, including drug synthesis and drug testing. 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used as a starting material in the synthesis of various drugs, including those used to treat cancer, diabetes, and other diseases. In addition, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can be used to test the effectiveness of new drugs, as it is able to mimic the structure of many drugs and can be used to determine how the drug interacts with the body. 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one can also be used in the study of biochemical and physiological processes, as it can be used to study the interaction between different molecules and their effects on the body.

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-12(16-22-10-17(2,3)11-23-16)7-8-15(19)13-5-4-6-14(9-13)18(20)21/h4-6,9,12,16H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDNIDWJPZOBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696468, DTXSID501173057
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanone, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one

CAS RN

1706456-93-0, 898786-33-9
Record name 1-Pentanone, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706456-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanone, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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